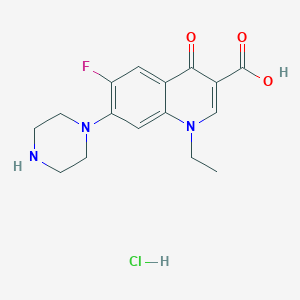

Norfloxacin hydrochloride

概览

描述

Norfloxacin hydrochloride is a synthetic antibiotic of the fluoroquinolone class. It's known for its broad-spectrum antibacterial activity, including efficacy against both gram-positive and gram-negative bacteria. The drug operates by inhibiting bacterial DNA gyrase, essential for DNA replication, leading to bacterial cell death.

Synthesis Analysis

The synthesis of Norfloxacin and its derivatives involves various chemical processes. For instance, the hydrothermal reactions of Norfloxacin with zinc compounds lead to the formation of complexes that exhibit strong blue fluorescent emission, indicating unique interactions at the molecular level and potential applications in materials science (Chen et al., 2001).

Molecular Structure Analysis

The molecular structure of Norfloxacin and its complexes has been extensively studied. For example, novel compounds of Norfloxacin have been synthesized, revealing insights into its crystal structure and how it interacts with metals such as copper and zinc, forming various coordination complexes with potential for diverse applications (Turel et al., 1996).

Chemical Reactions and Properties

Norfloxacin's reactivity and interaction with other substances have been explored, showing how it forms molecular salts with organic acids. These salts exhibit different physicochemical properties, including solubility and hygroscopicity, which are essential for pharmaceutical formulations (Xu et al., 2014).

Physical Properties Analysis

The physical properties of Norfloxacin, including its hydrate forms, have been characterized using various analytical techniques. These studies show that Norfloxacin exists in different hydrated forms, with the dihydrate form being thermodynamically stable at ambient temperatures and humidities, crucial for its storage and stability (Katdare et al., 1986).

Chemical Properties Analysis

Investigations into Norfloxacin's chemical behavior, such as its redox and photochemical properties, reveal that it can undergo various reactions depending on its protonation states. These properties are critical for understanding its mechanism of action and potential photodegradation pathways, which could impact its environmental fate and efficacy as an antibiotic (Musa & Eriksson, 2009).

科研应用

Antifungal Activity : Norfloxacin-based acetohydrazides exhibit significant antifungal activity against pathogens like F.avenaceum and F. bubigeum, potentially offering new approaches to combat drug-resistant urinary tract infections (Walayat et al., 2020).

Extended Release Tablets : Extended-release formulations of norfloxacin have been developed to improve patient comfort and compliance, reducing bacterial resistance. These formulations utilize thermal characterization and are compatible with pharmaceutical excipients (Oliveira et al., 2009).

Gastric Ulcer Treatment : Norfloxacin zinc (NF-Zn) effectively inhibits gastric ulcer formation and accelerates healing in rats, suggesting its potential in protecting the gastric mucosal barrier and neutralizing acid (Jue, 2001).

Bioavailability Enhancement : Isosorbide-dinorfloxacin (ISDNf) enhances the bioavailability of norfloxacin, maintaining efficacy against susceptible bacteria and improving it against resistant strains, with reduced mammalian cell cytotoxicity (Lee et al., 2016).

Diagnostic Imaging : Norfloxacin labeled with technetium-99m shows potential as an imaging agent for diagnosing bacterial inflammations, indicating applications in inflammatory process diagnostics (Varlamova et al., 2016).

DNA Replication Inhibition : Norfloxacin inhibits DNA replication in Pseudomonas aeruginosa without inducing mutagenesis, making it a promising antibiotic for Pseudomonas infections (Benbrook & Miller, 1986).

Mechanism of Action : Norfloxacin, as a potent DNA gyrase inhibitor, binds to DNA, influencing its biological potency. Its binding affinity to DNA is a key determinant of its effectiveness (Shen & Pernet, 1985).

Oral Antibacterial Agent : It is effective for treating urinary tract and other genitourinary and gastrointestinal infections, with generally mild side effects (Wolfson & Hooper, 1988).

Bacterial Cell Metabolism Impact : Norfloxacin kills Escherichia coli K12 by inhibiting DNA gyrase, affecting cell metabolism and potentially providing symptomatic relief while eliminating pathogenic bacteria (Crumplin et al., 1984).

Topical Antibacterial Activity : Optimized formulations of Norfloxacin emulgel show potential for enhanced topical antibacterial activity with better bioavailability (Swami et al., 2015).

Safety And Hazards

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel . This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant . You should not use this medication if you have ever had swelling or tearing of a tendon caused by taking norfloxacin or similar antibiotics .

未来方向

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic with variable activity against gram-positive and gram-negative bacteria . It is typically reserved for the treatment of UTIs due to accumulation in the urine . The improvement of the physicochemical properties of NOR is directly linked to the improvement of its pharmacological applications and, consequently, to the decrease in the adverse effects .

性质

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfloxacin hydrochloride | |

CAS RN |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

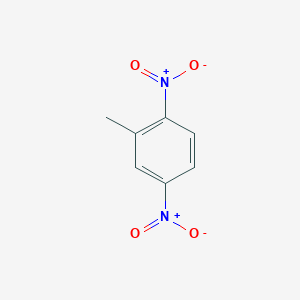

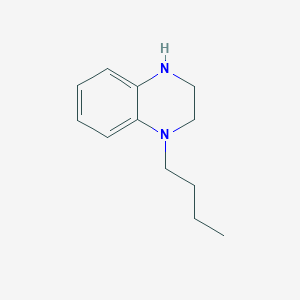

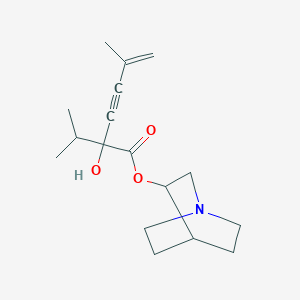

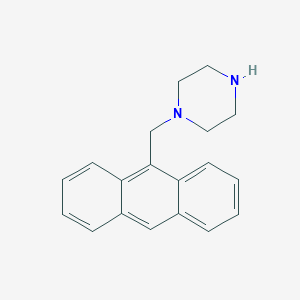

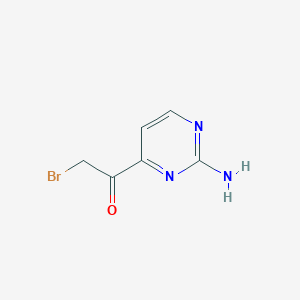

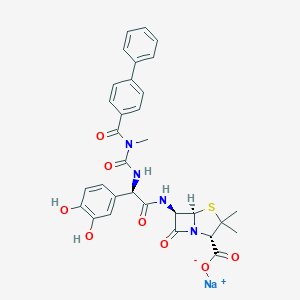

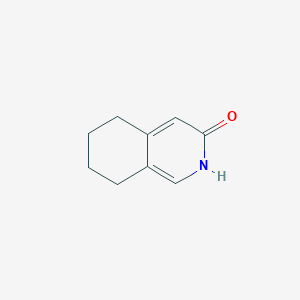

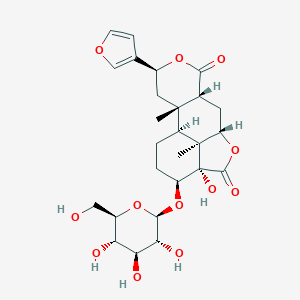

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)

![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)